3-Fluoro-4-nitropyridine

説明

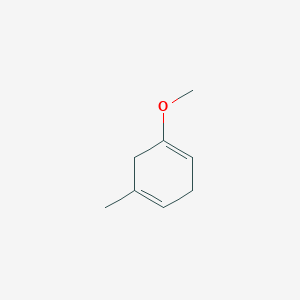

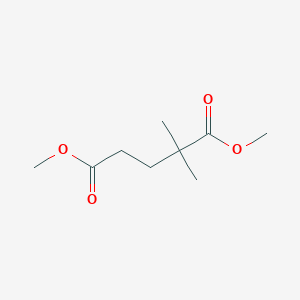

3-Fluoro-4-nitropyridine is a compound with the molecular formula C5H3FN2O2 and a molecular weight of 142.09 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 3-Fluoro-4-nitropyridine involves the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide in a moderate yield at room temperature . This intermediate compound can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .Molecular Structure Analysis

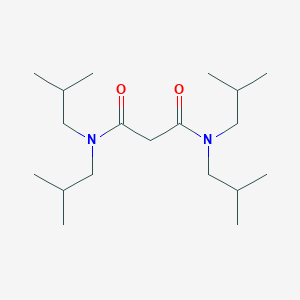

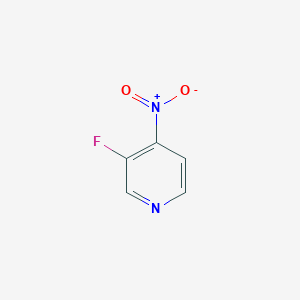

The molecular structure of 3-Fluoro-4-nitropyridine consists of a pyridine ring with a fluorine atom and a nitro group attached at the 3rd and 4th positions respectively .Chemical Reactions Analysis

The nitro group of 3-Fluoro-4-nitropyridine can be replaced by a fluoride anion via nucleophilic aromatic substitution . This reaction is challenging due to the electron-rich aromatic structure of pyridines, especially at the meta position .Physical And Chemical Properties Analysis

3-Fluoro-4-nitropyridine is a liquid at room temperature . It has a melting point of 93°C and a flash point of 62-64/5mm .科学的研究の応用

Nucleophilic Aromatic Substitution

The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate . This process is accelerated by the presence of electron-withdrawing groups o- or p- to the leaving group .

Synthesis of Fluorinated Compounds

Fluorinated organic compounds play an important role and are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound .

Enhancement of Lipophilicity

The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site .

Alteration of Physical and Chemical Properties

The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, and the higher polarizability due to the new C-F bond may give new possibilities for binding to the receptor .

Increased Resistance to Metabolic Degradation

The C-F bond is stronger than the original C-H bond and fluorinated compounds are more resistant to metabolic degradation . This makes 3-Fluoro-4-nitropyridine a valuable compound in the development of new and efficient methods for the preparation of fluoroorganic compounds .

Proteomics Research

3-Fluoro-4-nitropyridine is a specialty product for proteomics research applications . It can be used in the study of protein structure and function, as well as in the development of new therapeutic strategies.

作用機序

Target of Action

Nitropyridines and fluoropyridines, in general, are known to interact with a variety of biological targets due to their unique chemical properties .

Mode of Action

It’s known that the nitro group in nitropyridines can undergo a [1,5] sigmatropic shift . This could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Pharmacokinetics

Fluorinated compounds are generally more resistant to metabolic degradation, which could potentially enhance the bioavailability of 3-fluoro-4-nitropyridine .

Safety and Hazards

3-Fluoro-4-nitropyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .

将来の方向性

The use of pyridine N-oxides for the preparation of fluoropyridines, such as 3-Fluoro-4-nitropyridine, is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .

特性

IUPAC Name |

3-fluoro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFITFKCBAVEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376565 | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-nitropyridine | |

CAS RN |

13505-01-6 | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。